molecular formula C16H13ClN6 B15185656 Vorozole, (-)- CAS No. 132042-69-4

Vorozole, (-)-

Cat. No.: B15185656
CAS No.: 132042-69-4
M. Wt: 324.77 g/mol
InChI Key: XLMPPFTZALNBFS-MRXNPFEDSA-N
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Description

Vorozole, also known by its developmental code name R-76713 and former tentative brand name Rizivor, is a triazole-based competitive inhibitor of the aromatase enzyme. It is a non-steroidal aromatase inhibitor that was initially developed for the treatment of estrogen-dependent breast cancer. Vorozole is known for its high potency and selectivity in inhibiting the aromatase enzyme, which is crucial for estrogen biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vorozole involves the alkylation of norvorozole with methyl iodide. This process can be carried out using both labeled and unlabeled methyl iodide. High-performance liquid chromatography (HPLC) is used to separate the regioisomers formed during the reaction .

Industrial Production Methods

Industrial production methods for Vorozole are not extensively documented in the public domain. the synthesis generally involves standard organic synthesis techniques, including alkylation and purification processes such as HPLC to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vorozole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Vorozole include methyl iodide for alkylation and various solvents and catalysts for purification and separation processes .

Major Products Formed

The major product formed from the synthesis of Vorozole is the N-methylated isomer, which is the active form of the compound. Other regioisomers may also be formed but are typically separated and removed during the purification process .

Scientific Research Applications

Mechanism of Action

Vorozole exerts its effects by competitively inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, Vorozole reduces the levels of estrogen in the body, which is beneficial in treating estrogen-dependent breast cancer. The molecular target of Vorozole is the cytochrome P450 aromatase enzyme, and it acts by binding to the active site of the enzyme, preventing the conversion of androgens to estrogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vorozole is unique in its high potency and selectivity for the aromatase enzyme. It has been shown to be over a thousandfold more active than aminoglutethimide, another aromatase inhibitor. Additionally, Vorozole has excellent oral bioavailability and linear, dose-proportional pharmacokinetics, making it a valuable compound for clinical and research applications .

Properties

CAS No.

132042-69-4

Molecular Formula

C16H13ClN6

Molecular Weight

324.77 g/mol

IUPAC Name

6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m1/s1

InChI Key

XLMPPFTZALNBFS-MRXNPFEDSA-N

Isomeric SMILES

CN1C2=C(C=CC(=C2)[C@@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Canonical SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Origin of Product

United States

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